4-Methylundecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Technical Profile of 4-Methylundecane

4-Methylundecane is an organic compound classified as a branched-chain alkane. The table below summarizes its core chemical and physical properties from authoritative sources [1] [2] [3].

| Property | Value / Description | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₆ | [1] [4] [5] |

| Molecular Weight | 170.33 g/mol | [1] [5] |

| CAS Registry Number | 2980-69-0 | [1] [2] [4] |

| IUPAC Name | This compound | [4] [5] |

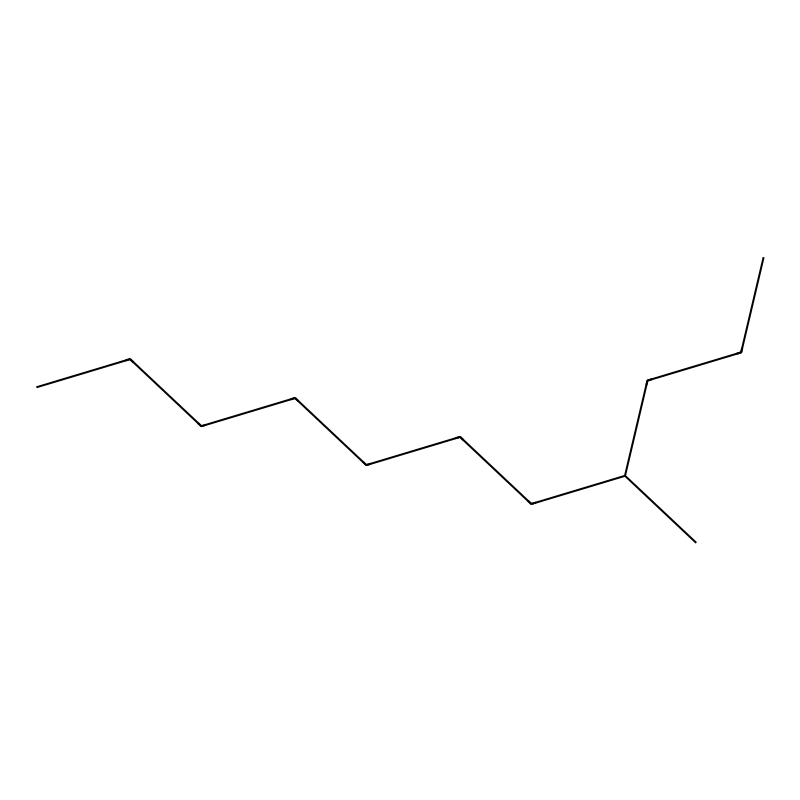

| Structure (SMILES) | CCCCCCCC(C)CCC | [5] |

| Boiling Point | 483.0 K (209.8 °C) | [3] |

| Melting Point | 206.5 K (-66.5 °C) | [3] |

| Enthalpy of Vaporization | 51.6 kJ/mol (at 374 K) | [3] |

| Density | 0.7478 (at estimated room temperature) | [1] |

Analytical Characterization

For researchers aiming to identify or verify this compound, here are the standard analytical methodologies and expected results.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of this compound shows characteristic fragmentation patterns of branched alkanes [5]. The molecular ion peak appears at mass-to-charge ratio (m/z) 170, corresponding to its molecular weight. Key fragmentation mechanisms include:

- Alpha-cleavage: Occurs adjacent to the branched carbon (position 4), producing stable secondary carbocations.

- Methyl radical loss: Results in a series of fragment ions differing by 14 mass units, typical of alkane fragmentation. The base peak typically corresponds to the most stable carbocation formed through these cleavages [5].

Gas Chromatography Retention Indices

Gas Chromatography (GC) is a primary method for separating and identifying volatile compounds like this compound. Its retention index (RI) helps identify it in complex mixtures. The table below lists its Kovats Retention Indices on standard non-polar columns [2].

| Column Type | Active Phase | Temperature | Retention Index (RI) |

|---|---|---|---|

| Capillary | Squalane | 100 °C | 1159.0 |

| Capillary | OV-1 | 60 °C | 1163.0 |

| Capillary | SE-54 | Temperature Ramp | 1160.0 |

| Capillary | DB-5 | Custom Program | 1158.0 |

Research Context and Potential Applications

While the search results confirm this compound's identity as a chemical entity, its role in biological or pharmacological research is less clear.

- Volatile Organic Compound (VOC) in Metabolomics: One source notes that this compound has been identified as a metabolite in cancer metabolism [5]. This suggests a potential role as a biomarker detectable in volatilome studies, an emerging field that investigates VOCs as diagnostic tools [6].

- Lack of Direct Drug Development Evidence: The search results do not link this compound to any specific signaling pathways (e.g., NF-κB or MAPK), enzymatic targets, or direct anti-inflammatory/anti-cancer activities that are typical in drug development pipelines [7]. Its potential role appears to be that of a biomarker rather than a therapeutic agent.

A Proposed Research Workflow for Investigation

Given the lack of established biological data, the following workflow outlines how a research program could systematically investigate the potential significance of this compound. The diagram below maps this proposed investigative pathway.

A proposed workflow to functionally characterize this compound, from detection to mechanistic understanding.

How to Proceed with Your Research

The information provided here is a foundation. To build upon it for drug development purposes, you may need to:

- Conduct a Deeper Literature Review: Search specialized scientific databases for any recent studies linking this specific alkane to disease models.

- Focus on Volatilomics: Explore the methodology in papers like those cited, which use advanced tools like the "Biodome" and GC×GC-TOFMS for VOC analysis [6]. These protocols are state-of-the-art for discovering volatile biomarkers.

- Investigate Biosynthetic Pathways: Research the metabolic pathways that produce branched alkanes in human cells or microbiota, which could provide clues to its origin and function.

References

- 1. UNDECANE,4-METHYL- | 2980-69-0 [chemicalbook.com]

- 2. Undecane, 4-methyl- - the NIST WebBook [webbook.nist.gov]

- 3. Undecane, 4-methyl- - the NIST WebBook [webbook.nist.gov]

- 4. This compound | C12H26 [chemspider.com]

- 5. Buy this compound | 2980-69-0 [smolecule.com]

- 6. An engineered culture vessel and flow system to improve ... [pmc.ncbi.nlm.nih.gov]

- 7. A Review of Anti-Inflammatory Compounds from Marine ... [pmc.ncbi.nlm.nih.gov]

Basic Identifiers and Handling Guidelines

The table below summarizes the available data for 4-Methylundecane.

| Property | Details |

|---|---|

| CAS Number | 2980-69-0 [1] [2] [3] |

| Molecular Formula | C₁₂H₂₆ [1] [2] [3] |

| Molecular Weight | 170.33 g/mol [1] [2] [3] |

| Appearance | Information not available in search results |

| Specific Hazards | No specific GHS hazard classification found [2] |

Based on general laboratory safety practices for chemical substances, the following handling precautions are recommended [1]:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, which may include safety goggles, gloves, and a lab coat.

- Ventilation: Work in a well-ventilated area. Use a fume hood to minimize inhalation of vapors or exposure to gases.

- Containment: Handle with care to prevent spills, splashes, or the generation of fumes. Use spill trays or containment measures during transfer.

- Hygiene: Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Do not eat or drink in areas where the chemical is handled [1].

Understanding Skin Corrosion and Irritation Tests

Since a specific hazard classification for this compound was not found, it is useful to understand how such classifications are determined for other chemicals. The following diagram illustrates the standard workflow for assessing skin corrosion and irritation, as outlined in OECD and GHS guidelines [4] [5].

A key factor in this assessment is a substance's pH. The Globally Harmonized System (GHS) states that substances with pH extremes of ≤ 2 or ≥ 11.5 are presumed to have skin corrosion or irritation properties, unless other assessment criteria prove otherwise [5]. Research on other acids shows that both pH and concentration are critical factors in determining skin irritancy, with higher concentrations (e.g., 1 M) of many acids being classified as irritants, even at very low pH levels [4].

Experimental Protocol for Skin Irritation Assessment

For research purposes, here is a detailed methodology for evaluating skin irritation in vitro, based on OECD Test Guideline 439 [4]. This is the type of study that would generate data for an SDS.

- Test System: A 3D-reconstructed human epidermis model (e.g., KeraSkin).

- Test Substance Application: The substance is applied directly to the surface of the tissue model.

- Exposure and Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at room temperature.

- Post-Treatment Washing: After exposure, the test substance is thoroughly washed from the tissues with a saline solution.

- Cell Viability Assessment: Tissue viability is measured using an MTT assay. This assay quantifies the reduction of yellow MTT to purple formazan by living cells, which serves as a marker for metabolic activity.

- Interpretation of Results: According to the guideline, a substance is classified as an irritant if it reduces tissue viability to below 50% of the negative control. A non-irritant result is indicated by viability above 50% [4].

How to Proceed Further

I hope this structured technical information provides a solid foundation for your work. To obtain a complete SDS, you may consider these steps:

- Contact Suppliers Directly: Reach out to fine chemical suppliers like AquigenBio or Pharmaffiliates (cited in the search results) as they are the most likely sources for a formal SDS [1] [3].

- Consult Regulatory Databases: Check official chemical databases such as those provided by the EPA or ECHA for any registered information [2].

References

- 1. This compound | CAS No: 2980-69-0 [aquigenbio.com]

- 2. 4-methyl undecane, 2980-69-0 [thegoodscentscompany.com]

- 3. CAS No : 2980-69-0 | Product Name : this compound [pharmaffiliates.com]

- 4. Evaluation of Skin of Acids Commonly Used in Cleaners in... Irritation [pmc.ncbi.nlm.nih.gov]

- 5. GHS Classification Criteria for Skin Corrosion and Irritation [chemsafetypro.com]

Experimental Thermophysical Data for 4-Methylundecane

The following table summarizes the key quantitative data available from authoritative sources, primarily the NIST Chemistry WebBook [1] [2].

| Property | Value | Units | Conditions / Temperature | Method / Source |

|---|---|---|---|---|

| Boiling Point (Tboil) | 483.0 ± 3.0 | K | - | Experimental (Gibbons, 1941) [1] [2] |

| Melting Point (Tfus) | 206.5 ± 2.0 | K | - | Experimental (Petrov, Sergienko, et al., 1959) [1] [2] |

| Enthalpy of Vaporization (ΔvapH) | 12.3 | kcal/mol | 374 K | A (Stephenson and Malanowski, 1987) [1] [2] |

| Enthalpy of Vaporization (ΔvapH) | 51.60 | kJ/mol | 420 K | NIST [3] |

| Vapor Pressure (Pvap) | 0.297 | mmHg | 25 °C | Calculated [4] |

Relationship Between Key Thermodynamic Properties

The thermodynamic properties of a substance like 4-methylundecane are fundamentally interconnected. The diagram below illustrates the relationships and experimental contexts for the phase change enthalpies.

Relationship between phase changes and enthalpies for this compound. ΔHsub data is not available in the searched literature.

Experimental and Computational Methodologies

The data presented is derived from both traditional experimental measurements and modern computational models.

Traditional Experimental Measurement (Vapor Pressure & Enthalpy)

The experimental data for this compound in the NIST database was likely obtained using classic techniques [5].

- Vapor Pressure Measurement: The temperature-dependent vapor pressure data is used to calculate the enthalpy of vaporization using integrated forms of the Clausius-Clapeyron equation. The value of 12.3 kcal/mol at 374 K is based on data fitted from 359 K to 481 K [1] [2].

- Direct Calorimetry: Enthalpies of phase changes can be directly and accurately measured using calorimetric methods, which measure the heat absorbed or released during a physical transformation [5].

Computational Molecular Dynamics (MD) Simulation

Molecular dynamics simulations provide a complementary approach to study thermophysical properties [6].

- Force Fields: Simulations use mathematical models called "force fields" to describe interatomic interactions. The TraPPE-UA, OPLS-AA, and L-OPLS force fields are commonly benchmarked for alkanes [6].

- Protocol: The system is placed in a simulation box with periodic boundaries. Equilibrium properties are calculated by running the simulation under statistical ensembles like NpT (constant Number of particles, pressure, and temperature) for millions of time steps. Properties like liquid density and vapor-liquid interface behavior are averaged over the simulation trajectory [6].

References

- 1. Undecane, 4-methyl- - the NIST WebBook [webbook.nist.gov]

- 2. Undecane, 4-methyl- - the NIST WebBook [webbook.nist.gov]

- 3. Undecane, 4-methyl- (CAS 2980-69-0) [chemeo.com]

- 4. Buy this compound | 2980-69-0 [smolecule.com]

- 5. Estimation of enthalpies of sublimation of organic ... [sciencedirect.com]

- 6. Molecular dynamics investigation on the vapor–liquid ... [sciencedirect.com]

4-methylundecane thermal conductivity and viscosity

Available Experimental Data on Related Compounds

The available data comes from a 2021 study that measured the liquid thermal conductivity of mixtures including n-undecane (a straight-chain alkane similar to 4-methylundecane) with biodiesel components like methyl caprate and ethyl caprate [1]. The table below summarizes the key experimental data from this research.

| Mixture Components | Temperature Range | Concentrations (by weight) | Reported Thermal Conductivity (W·m⁻¹·K⁻¹) |

|---|---|---|---|

| Methyl Caprate + n-Undecane [1] | 292 K to 362 K | 0.2000, 0.4000, 0.6000, 0.8000 | Experimental values provided, showing temperature and concentration dependence. |

| Methyl Caprate + n-Tridecane [1] | 292 K to 362 K | 0.2000, 0.4000, 0.6000, 0.8000 | Experimental values provided. |

| Ethyl Caprate + n-Undecane [1] | 292 K to 362 K | 0.2000, 0.4000, 0.6000, 0.8000 | Experimental values provided. |

| Ethyl Caprate + n-Tridecane [1] | 292 K to 362 K | 0.2000, 0.4000, 0.6000, 0.8000 | Experimental values provided. |

Key Findings from the Study: The research concluded that for all four measured mixtures, the liquid thermal conductivity decreased linearly with increasing temperature and increased with the concentration of methyl or ethyl caprate within the blend [1].

Detailed Experimental Methodology

The study provides a detailed account of the experimental protocol, which can serve as a reference for how such measurements are conducted.

- Materials: The pure substances (methyl caprate, ethyl caprate, n-undecane, and n-tridecane) were used as received from the supplier. The purity of all samples was confirmed before measurement [1].

- Method: Transient Hot-Wire Method: This technique was used to measure thermal conductivity. It is considered a reliable and accurate method for fluids. The principle involves:

- Placing a thin, vertical metal wire (acting as both a heat source and a temperature sensor) in the test liquid.

- Applying a constant heat power to the wire.

- Measuring the temperature rise of the wire over a very short time period (a few seconds).

- The thermal conductivity of the surrounding liquid is then calculated from the relationship between the heating power and the temperature change over time [1].

- Apparatus and Procedure: The experimental setup consisted of a liquid thermostat, a standard resistor, a high-precision data acquisition instrument, and a platinum wire. The procedure involved placing the sample fluid in a measuring cell, applying a constant electrical power, recording the wire's temperature change, and using the established equations to compute thermal conductivity. The apparatus was verified by measuring the thermal conductivity of toluene and comparing it with standard reference data [1].

Workflow for Property Determination of a Novel Compound

For a compound like this compound where specific data is unavailable, the following workflow outlines the process a researcher would typically follow, from literature review to potential experimental measurement. The DOT language script for this diagram is provided below.

A workflow for determining thermophysical properties when data is unavailable.

Suggestions for Finding Specific Data

Since direct data for this compound was not found, here are practical steps you can take to locate this specialized information:

- Search Scientific Databases: Conduct a targeted search on major platforms like Scopus, Web of Science, or Google Scholar using specific queries such as

"this compound thermal conductivity"or"viscosity of branched alkanes". - Explore Property Prediction Methods: Consider using group contribution methods or molecular simulation software. These techniques can estimate properties based on the molecular structure of this compound and are often used when experimental data is lacking.

- Investigate NIST Resources: Check the NIST Chemistry WebBook or other standardized thermophysical property databases, which are authoritative sources for pure compound data.

References

Comprehensive Analysis of 4-Methylundecane Retention Index in Gas Chromatography

Introduction to Retention Indices

The retention index (RI) system, established by Kováts, is an essential tool in gas chromatography (GC) for identifying volatile compounds by normalizing their retention times relative to a homologous series of n-alkanes. This system enables comparison of retention data across different laboratories and instrumental conditions, with the NIST GC Retention Index Database serving as a primary reference containing over 180,000 compounds and 491,790 retention index values [1] [2]. For researchers analyzing hydrocarbons like 4-methylundecane (CAS 2980-69-0), understanding its specific retention behavior is crucial for compound identification in complex matrices such as petroleum products, environmental samples, and food flavor analyses.

Experimental Protocols for RI Determination

HS-SPME/GC-MS Analysis Procedure

Principle: Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS) enables preconcentration and analysis of volatile compounds from complex matrices without extensive sample preparation [3] [4].

- Sample Preparation: Place 1.00 g of sample into a 20 mL headspace vial and seal immediately with a silicone/Teflon septum cap. For solid samples, grinding to a consistent particle size improves reproducibility [3].

- HS-SPME Conditions:

- Equilibration: 35 minutes at 50°C in a thermostatic water bath with shaking every 10 minutes

- Extraction: 30 minutes at 70°C using a 50/30 μm DVB/CAR/PDMS fiber coating

- Desorption: 5 minutes in the GC injector [3]

- GC Conditions:

- Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness)

- Temperature Program: 35°C (hold 3 min) → 65°C at 4°C/min (hold 2 min) → 90°C at 2°C/min (hold 3 min) → 220°C at 5°C/min (hold 2 min)

- Carrier Gas: Helium at constant flow of 0.8 mL/min

- Injector Temperature: 260°C with split ratio 5:1 [3]

- MS Conditions:

- Ionization Mode: Electron impact (EI) at 70 eV

- Mass Range: m/z 50-550

- Ion Source Temperature: 230°C

- Transfer Line Temperature: 280°C [3]

Retention Index Calculation

The retention index is calculated using the Kovats formula based on n-alkane standards:

RI = 100n + 100[(tₓ - tₙ)/(tₙ₊₁ - tₙ)]

Where:

- tₓ = retention time of unknown compound

- tₙ = retention time of n-alkane with n carbon atoms

- tₙ₊₁ = retention time of n-alkane with n+1 carbon atoms

- n = number of carbon atoms in the smaller n-alkane [3] [5]

For accurate results, analyze a series of n-alkane standards (C7-C30) under identical chromatographic conditions and record their retention times to establish the calibration curve [3].

This compound Retention Index Data

The following table summarizes experimental retention index values for this compound compiled from the NIST WebBook:

Table 1: Experimentally Determined Retention Indices for this compound

| Column Type | Active Phase | Temperature (°C) | Retention Index | Reference |

|---|---|---|---|---|

| Capillary | Squalane | 100 | 1159 | [6] |

| Capillary | OV-1 | 60 | 1163 | [6] |

| Capillary | SE-30 | 130 | 1163 | [6] |

| Capillary | SE-30 | 140 | 1164 | [6] |

| Capillary | SE-30 | 150 | 1166 | [6] |

| Capillary | SE-54 | Temperature ramp | 1160 | [6] |

| Capillary | Cross-Linked Methylsilicone | Temperature ramp | 1161 | [6] |

| Capillary | Ultra-1 | Temperature ramp | 1160.82-1161.04 | [6] |

| Capillary | DB-Wax (polar) | Temperature ramp | 1147 | [6] |

The data demonstrates that this compound exhibits consistent retention behavior on non-polar stationary phases with RI values primarily ranging from 1159-1167, while showing significantly different retention (RI = 1147) on polar columns [6]. This variation highlights the importance of using appropriate reference data matched to your specific chromatographic system.

Workflow for Compound Identification

The following diagram illustrates the complete workflow for identifying unknown compounds using retention index matching in gas chromatography:

Quality Control and Method Validation

RI Match Criteria

Establishing rigorous matching criteria is essential for confident compound identification. Recent research suggests:

- Strong Match: Observed RI within one standard deviation of the median NIST database value (approximately ±12 RI units for non-polar columns) [7]

- Weak Match: Observed RI within three standard deviations of the median NIST database value [7]

- Stationary Phase Considerations: When using mid-polar 624 stationary phases, apply conversion (R² = 0.99) to compare with NIST non-polar RI values [7]

Method Validation Parameters

- Precision: Analyze n-alkane standards in triplicate to determine retention time reproducibility

- Accuracy: Validate against certified reference materials when available

- System Suitability: Verify resolution between critical pairs and retention time stability

Applications in Analytical Chemistry

The accurate determination of this compound's retention index supports various applications:

- Food Quality Assessment: Monitoring lipid oxidation products in infant nutrition packages and meat products [3] [4]

- Flavor and Fragrance Analysis: Differentiating odor-active compounds in food matrices [5]

- Environmental Monitoring: Identifying hydrocarbon patterns in contaminated samples

- Metabolomics Studies: Annotating unknown peaks in complex biological samples [7]

Troubleshooting Guide

Table 2: Common Issues and Solutions in RI Determination

| Problem | Potential Causes | Solutions |

|---|---|---|

| RI values inconsistent with literature | Column degradation, incorrect oven temperature | Replace column, verify temperature calibration |

| Poor n-alkane peak shape | Active sites in liner/injector, incorrect split ratio | Re-deactivate or replace liner, optimize split flow |

| RI drift over time | Column contamination, carrier gas flow fluctuations | Condition column, check GC system for leaks |

| Poor match with database | Different stationary phase, incorrect n-alkane calibration | Use phase-appropriate reference data, fresh standards |

Conclusion

The retention index system remains a cornerstone for reliable compound identification in gas chromatography. For this compound, the established RI values of 1159-1167 on non-polar stationary phases provide a robust reference point for analytical methods. By implementing the detailed HS-SPME/GC-MS protocols, calculating RIs using the Kovats equation, and applying rigorous database matching criteria, researchers can confidently identify this compound in complex samples. The continuing expansion of the NIST RI Database and development of standardized matching protocols will further enhance identification confidence across diverse application areas.

References

- 1. chemdata:ridatabase [] - NIST Mass Spectrometry Data Center [chemdata.nist.gov]

- 2. NIST 23 Gas Chromatography (GC) Library with Search ... [sisweb.com]

- 3. Analysis of the trend of volatile compounds by HS-SPME ... [pmc.ncbi.nlm.nih.gov]

- 4. Untargeted Profiling and Differentiation of Volatiles in ... [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Odor-Active Compounds from Gryllus ... [pmc.ncbi.nlm.nih.gov]

- 6. Undecane, 4-methyl- - the NIST WebBook [webbook.nist.gov]

- 7. Using retention index database matching for compound ... [chemrxiv.org]

Application Notes and Protocols: Determination of Kovats Retention Index for 4-Methylundecane on an SE-30 Stationary Phase

Introduction

The Kovats Retention Index (RI) is a fundamental concept in gas chromatography (GC), providing a standardized, system-independent measure of a compound's retention behavior. It is a critical parameter for the tentative identification of unknown volatile organic compounds, where the RI of a compound is one component of the strategy to identify it [1]. This document provides detailed application notes and protocols for determining the Kovats RI of 4-Methylundecane (CAS 2980-69-0) on a non-polar SE-30 stationary phase. The SE-30 phase, classified as a 100% methyl polysiloxane, is a cornerstone of non-polar GC separations, and understanding compound behavior on it is essential for researchers and analysts in fields ranging from metabolomics to environmental testing [2].

Experimental Data for this compound on SE-30

The following table compiles experimental Kovats Retention Index values for this compound from the NIST Standard Reference Data Program, specifically measured on SE-30 and equivalent non-polar columns [3].

Table 1: Experimentally Determined Retention Indices for this compound (C12H26) on SE-30 and Equivalent Non-Polar Phases

| Column Type | Active Phase | Temperature Program | Carrier Gas | Retention Index (RI) | Reference |

|---|---|---|---|---|---|

| Capillary | SE-30 | Isothermal, 130 °C | H₂ | 1163 | Mitra, Mohan, et al., 1974 [3] |

| Capillary | SE-30 | Isothermal, 140 °C | H₂ | 1164 | Mitra, Mohan, et al., 1974 [3] |

| Capillary | SE-30 | Isothermal, 150 °C | H₂ | 1166 | Mitra, Mohan, et al., 1974 [3] |

| Capillary | SE-30 | Isothermal, 160 °C | H₂ | 1166 | Mitra, Mohan, et al., 1974 [3] |

| Capillary | SE-30 | Isothermal, 170 °C | H₂ | 1167 | Mitra, Mohan, et al., 1974 [3] |

| Capillary | OV-1 | Isothermal, 60 °C | He | 1163 | Nijs and Jacobs, 1981 [3] |

| Capillary | Squalane | Isothermal, 100 °C | N/S | 1159 | Heinzen, Soares, et al., 1999 [3] |

| Capillary | SE-54 | Temp. Ramp, 12 °C/min | He | 1160 | Rembold, Wallner, et al., 1989 [3] |

| Capillary | Ultra-1 | Temp. Ramp, 1-3 °C/min | He | ~1161 | Haynes and Pitzer, 1985 [3] |

| Capillary | HP-5 MS | Temp. Ramp, 3 °C/min | Helium | 1160 | Kotowska, Zalikowski, et al., 2012 [3] |

Key Observations from Experimental Data:

- Typical RI Range: The RI for this compound on SE-30 and equivalent non-polar columns typically falls within the range of 1159 to 1167.

- Temperature Dependence: Under isothermal conditions, the RI demonstrates a slight positive correlation with temperature, increasing as the column temperature rises [3].

- Phase Equivalency: OV-1 and SE-54 are functionally equivalent to SE-30 (100% methyl polysiloxane), and data from these phases can be used interchangeably for most practical purposes. Squalane is another classic non-polar stationary phase.

Protocol: Determining the Kovats Retention Index

Principle

The Kovats Retention Index system uses a homologous series of n-alkanes as a calibrated scale. The retention time of a target compound is compared to the retention times of n-alkanes that elute immediately before and after it. The resulting index is expressed as the number of carbon atoms multiplied by 100, providing a relative measure of retention that is comparable across different laboratories and instrument conditions [2].

Reagents and Equipment

- Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

- GC Column: Fused-silica capillary column coated with SE-30 (or equivalent like DB-1, HP-1) of typical dimensions (e.g., 30 m length × 0.25 mm diameter × 0.25 µm film thickness).

- Carrier Gas: High-purity Helium or Hydrogen.

- n-Alkane Standard Solution: A mixture of n-alkanes (e.g., C₉-C₁₅) covering the expected retention range of your analytes.

- Analyte: this compound standard for method validation.

Step-by-Step Procedure

The workflow for determining a compound's Kovats Retention Index is outlined below.

Step 1: Instrument Calibration with n-Alkanes

- Inject the n-alkane standard solution into the GC system using your established temperature program (e.g., 40 °C hold for 2 min, ramp at 5-10 °C/min to 300 °C).

- Record the retention time for each n-alkane in the standard.

Step 2: Analysis of Target Analytic

- Inject the sample containing this compound under the exact same chromatographic conditions used for the n-alkane calibration.

- Record the retention time for this compound.

Step 3: Calculation of Kovats Retention Index

- Identify the two n-alkanes that elute immediately before (retention time tₙ) and after (retention time tₙ₊₁) the this compound (retention time tₓ). For this compound, these will typically be n-undecane (C₁₁H₂₄, RI=1100) and n-dodecane (C₁₂H₂₆, RI=1200).

- Calculate the Kovats Retention Index using the standard formula for temperature-programmed runs, as defined by Van den Dool and Kratz [2]:

Iₓ = 100n + 100 * (tₓ - tₙ) / (tₙ₊₁ - tₙ)Where:Iₓ= Kovats Retention Index of the analyte (this compound).n= Number of carbon atoms in the n-alkane eluting before the analyte.tₓ= Retention time of the analyte.tₙ= Retention time of the n-alkane eluting before the analyte.tₙ₊₁= Retention time of the n-alkane eluting after the analyte.

Critical Methodological Notes

- Isothermal vs. Temperature-Programmed: The formula above is for temperature-programmed runs. For isothermal analysis, the original Kovats formula using logarithms of retention times should be used:

Iₓ = 100n + 100 * [log(tₓ) - log(tₙ)] / [log(tₙ₊₁) - log(tₙ)][2]. - Reproducibility: For the RI value to be valid and reproducible, the n-alkane calibration and analyte analysis must be performed within the same sequence without changing any instrument parameters.

- Reporting: Always report the RI value alongside the stationary phase (SE-30), the temperature program, and the carrier gas type to provide full context [1].

Data Interpretation and Limitations

The retention index is a powerful tool, but its limitations must be respected.

- Tentative Identification Only: An "exact match" RI value does not confirm the identity of a compound. It provides a useful first measure and strongly suggests the possible molecule, but conclusive identification requires confirmation by a complementary technique, typically mass spectrometry (MS) [1].

- System Suitability: The RI value can vary slightly with specific column dimensions, film thickness, carrier gas linear velocity, and the exact temperature program. This is why values from literature are a guide, and labs should establish their own baselines.

- Abuse of RI: A common incorrect usage is over-reliance on RI for definitive identification without other supporting evidence. The reviewer of written research is charged with ensuring the index values are applied in a rigorous manner [1].

Advanced Applications and Predictive Modeling

Beyond empirical measurement, computational methods have been developed to predict RI values from molecular structure.

- Quantitative Structure-Retention Relationship (QSRR): QSRR is a powerful approach that models the relationship between a compound's structural descriptors (e.g., molecular connectivity indices, electronegativity-distance vectors) and its chromatographic retention [4] [5]. These models use multiple linear regression (MLR) or other multivariate techniques to predict the RI of compounds, potentially reducing experimental workload [4].

- Molecular Descriptors: Studies have successfully used topological indices like the hydrogen-association classified molecular electronegativity-distance vector (H-MEDV) to predict the RIs of oxygen-containing compounds and other VOCs with high accuracy [5]. These models highlight that retention is governed by molecular interactions such as dispersion forces and molecular size/shape [4].

Conclusion

The Kovats Retention Index remains an indispensable tool in gas chromatography. For this compound, the expected RI on an SE-30 column is approximately 1160-1167, depending on the specific temperature conditions. The provided protocol ensures a rigorous approach to its determination. However, analysts must always remember that the RI is a single piece of evidence for identification, and its most effective use is in conjunction with mass spectrometric data and other orthogonal techniques to ensure accurate and reliable results [1].

References

- 1. Use and abuse of retention indices in gas chromatography [sciencedirect.com]

- 2. Gas Chromatographic Retention Data - the NIST WebBook [webbook.nist.gov]

- 3. Undecane, -methyl [webbook.nist.gov]

- 4. QSRR Models for Kováts' Retention Indices of a Variety ... [pmc.ncbi.nlm.nih.gov]

- 5. Structural characterization and Kovats retention index ... [sciencedirect.com]

4-methylundecane mass spectrum interpretation

Compound Identification and Data

4-Methylundecane is a branched-chain alkane with the molecular formula C12H26 and a molecular weight of 170.3348 g/mol [1] [2]. Its structure consists of an undecane chain with a methyl group substituent on the fourth carbon. The table below summarizes its key identifiers.

Table 1: Chemical Identifiers for this compound

| Property | Value |

|---|---|

| CAS Registry Number | 2980-69-0 [1] [2] |

| Molecular Formula | C~12~H~26~ [1] [2] |

| Molecular Weight | 170.3348 g/mol [1] [2] |

| IUPAC Name | This compound [1] [2] |

| Other Names | This compound [1] |

Mass Spectrum Interpretation

The mass spectrum of this compound was acquired using electron ionization (EI) and is documented in the NIST Mass Spectral Library [1] [2]. Interpreting EI mass spectra involves understanding that the molecular ion undergoes fragmentation, and the resulting pattern of peaks provides a "fingerprint" for identification [3].

Key Fragmentation Mechanisms

For this compound, the fragmentation is driven by the formation of stable carbocation intermediates. The key to its spectrum lies in the position of the branch (the methyl group on carbon 4), which creates preferred sites for cleavage.

The following diagram illustrates the primary fragmentation pathways that produce the key ions observed in the mass spectrum.

The most stable and abundant fragment ions typically arise from secondary carbocations (Ion2 and Ion3 in the diagram), as they are more stable than primary carbocations (Ion1 and Ion4) [3]. The base peak (the tallest peak in the spectrum) is often one of these stable fragments, although the specific ion and its m/z value are detailed in the reference spectrum from NIST [1] [2].

Experimental Protocol: GC-MS Analysis

This protocol outlines the procedure for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization, based on the data available for this compound [2].

Sample Preparation and Instrumentation

- Sample Preparation: Prepare a dilute solution (typically 1-10 ppm) of the hydrocarbon sample in a suitable volatile solvent, such as hexane or dichloromethane.

- Instrumentation: Use a Gas Chromatograph coupled to a single quadrupole Mass Spectrometer with an electron ionization (EI) source.

- GC Conditions (Recommended):

- Column: Non-polar stationary phase (e.g., DB-5, HP-5, SE-30, OV-1).

- Carrier Gas: Helium.

- Injection Temperature: 250 °C.

- Oven Program: Begin at an initial temperature of 35-40 °C, then ramp at 3-5 °C/min to a final temperature of 240-300 °C [2].

- MS Conditions:

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.

- Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40 to 200.

Data Acquisition and Analysis

- Calibration: Tune and calibrate the mass spectrometer using a standard perfluorinated compound (e.g., perfluorotributylamine - PFTBA) as per the manufacturer's guidelines to ensure accurate mass assignment [3].

- Injection: Inject 1 µL of the prepared sample in split or splitless mode, depending on the concentration.

- Data Collection: Acquire data in full-scan mode to capture the entire mass spectrum.

- Peak Identification: Identify the chromatographic peak corresponding to this compound using its known Kovats Retention Index for cross-verification [2].

- Spectral Interpretation: Extract the mass spectrum from the apex of the chromatographic peak. Compare the observed spectrum to the reference spectrum in the NIST library.

Table 2: Kovats Retention Indices (RI) for this compound on Non-Polar Columns

| Column Type | Active Phase | Temperature | Retention Index (RI) | Reference |

|---|---|---|---|---|

| Capillary | SE-54 | Temperature Ramp | 1160 | Rembold et al., 1989 [2] |

| Capillary | HP-5 MS | Temperature Ramp | 1160 | Kotowska et al., 2012 [2] |

| Capillary | OV-1 | Isothermal (60°C) | 1163 | Nijs and Jacobs, 1981 [2] |

| Capillary | Squalane | Isothermal (100°C) | 1159 | Heinzen, Soares et al., 1999 [2] |

Data Interpretation and Quality Control

- Spectrum Matching: The acquired mass spectrum should be searched against a commercial spectral library (e.g., NIST/EPA/NIH Mass Spectral Library). A high match factor (typically >800/1000) provides strong confidence in the identification [1] [2].

- Retention Index Agreement: The combination of a high spectral match and a retention index that aligns with literature values (see Table 2) offers a confirmatory two-factor authentication for the compound's identity [2].

- Fragment Ions: The presence of key fragment ions consistent with the proposed fragmentation pathways (see Diagram 1) further validates the structural assignment. For this compound, expect prominent ions resulting from cleavages around the branch point.

Conclusions

The interpretation of the mass spectrum of this compound relies on understanding its structure and the subsequent fragmentation pathways that form stable carbocations. The use of standardized GC-MS protocols, combined with authoritative reference data from sources like the NIST WebBook, allows for the confident identification and analysis of this hydrocarbon. The logical flow of the fragmentation process provides a clear rationale for the observed spectral data.

References

Comprehensive Application Notes and Protocols for Analysis of 4-Methylundecane Using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction to GC-MS Principles and 4-Methylundecane Properties

Gas Chromatography-Mass Spectrometry (GC-MS) combines the exceptional separation power of gas chromatography with the identification capabilities of mass spectrometry, creating one of the most powerful analytical techniques available for volatile and semi-volatile compound analysis [1]. This hyphenated technique provides both universal and selective detection in a single system, making it particularly valuable for identifying and quantifying target analytes in complex matrices [2]. The GC-MS system operates by separating chemical mixtures in the chromatographic section, then ionizing and fragmenting the molecules in the mass spectrometer, ultimately detecting the fragments based on their mass-to-charge ratio (m/z) [1] [3].

This compound is a branched-chain alkane hydrocarbon with the chemical formula C₁₂H₂₆. As a volatile organic compound, it falls squarely within the analytical scope of GC-MS techniques. This compound is of interest in various fields including medicinal chemistry, flavor and fragrance research, and environmental analysis due to its potential biological activities and occurrence in natural products. The compound's non-polar nature and relatively low molecular weight make it ideally suited for separation using standard non-polar GC columns and detection through electron ionization mass spectrometry. Understanding its fragmentation pattern is essential for developing sensitive and selective analytical methods for its identification and quantification in complex samples.

Sample Preparation Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

The HS-SPME technique provides an efficient, solvent-free approach for extracting volatile compounds like this compound from various matrices. This method concentrates analytes while minimizing sample handling and reducing the introduction of non-volatile interferences into the GC-MS system [4].

Sample Handling: Place 1.00 g of sample (plant material, pharmaceutical formulation, or other matrix) into a 20 mL headspace vial and seal immediately with a silicone/Teflon septum cap. For solid samples, homogenize first to increase surface area. Maintain consistent sample weights across replicates to ensure analytical precision [4].

Equilibration Conditions: Place the headspace vial in an electric-heated thermostatic water bath at 50°C for 35 minutes. Gently shake the vial every 10 minutes to facilitate the release of volatile compounds from the matrix into the headspace. This equilibration step is critical for achieving consistent extraction efficiency [4].

SPME Fiber Selection: Use a 50/30 μm divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) coating fiber for optimal extraction of hydrocarbons like this compound. This triple-phase fiber provides excellent extraction efficiency for compounds with varying volatilities and polarities [4].

Extraction Parameters: Expose the SPME fiber to the sample headspace for 30 minutes at 70°C. Ensure consistent exposure times across all samples. The higher extraction temperature compared to equilibration enhances the transfer of less volatile compounds like this compound into the headspace [4].

Desorption Conditions: Following extraction, inject the SPME fiber into the GC injector port for 5 minutes at 250°C for complete desorption of analytes. Use a split ratio of 5:1 to prevent column overloading [4].

Liquid-Liquid Extraction (LLE)

For samples in liquid matrices or after initial solvent extraction, LLE provides an effective alternative for isolating this compound:

Procedure: Transfer 2 mL of sample solution to a glass centrifuge tube. Add 4 mL of high-purity n-hexane or methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes then centrifuge at 3000 rpm for 5 minutes to separate phases. Transfer the organic (upper) layer to a clean vial [5].

Concentration: Evaporate the extract under a gentle stream of nitrogen at room temperature until nearly dry. Reconstitute the residue in 100 μL of hexane for GC-MS analysis [5].

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

| Parameter | HS-SPME | Liquid-Liquid Extraction |

|---|---|---|

| Sample Amount | 1.00 g | 2 mL |

| Extraction Time | 65 min total (35 min equilibration + 30 min extraction) | 15 min |

| Solvent Consumption | None | 4 mL |

| Relative Recovery | >85% for volatile hydrocarbons | >90% |

| Best Suited Matrices | Solids, complex matrices | Liquids, simple matrices |

| Risk of Contamination | Low | Moderate |

| Automation Potential | High | Moderate |

Instrumental Analysis and Method Optimization

Gas Chromatography Parameters

Proper GC conditions are essential for achieving optimal separation of this compound from potentially interfering compounds in complex samples:

Column Selection: Use an Agilent HP-5MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness) or equivalent. The 5% phenyl polysiloxane stationary phase provides excellent separation for non-polar compounds like branched alkanes [4].

Temperature Program: Employ the following optimized gradient: initial temperature 40°C (hold for 3 min), ramp to 100°C at 10°C/min, then to 280°C at 5°C/min (hold for 5 min). The total run time is 45 minutes. This gradual ramp ensures resolution of this compound from similar hydrocarbons [1] [4].

Carrier Gas: Use helium (purity ≥99.999%) at a constant flow rate of 1.2 mL/min [1]. Linear velocity should be optimized to approximately 40 cm/sec for maximum column efficiency.

Injector Settings: Maintain the injector temperature at 250°C [1] or 260°C [4] to ensure complete vaporization of this compound. Use split injection with a split ratio of 5:1 to 20:1 depending on sample concentration [4].

Mass Spectrometry Conditions

The mass spectrometer parameters should be optimized to provide characteristic fragmentation patterns for reliable identification:

Ionization Method: Apply electron ionization (EI) at 70 eV. This "hard" ionization method produces reproducible fragmentation patterns suitable for library matching [1] [2].

Ion Source Temperature: Maintain at 230°C to ensure proper ionization efficiency without thermal degradation [4].

Quadrupole Temperature: Set at 150°C [4].

Transfer Line Temperature: Keep at 280°C to prevent analyte condensation between the GC and MS [4].

Data Acquisition: For full spectral information, use scan mode over m/z range 50-550 [4]. For enhanced sensitivity in quantitative analysis, use Selected Ion Monitoring (SIM) mode focusing on characteristic fragment ions (m/z 57, 71, 85, 170) [2].

Table 2: Optimized GC-MS Instrument Parameters for this compound Analysis

| Parameter | Setting | Alternative/Notes |

|---|---|---|

| Column | HP-5MS (30 m × 0.25 mm, 0.25 μm) | Equivalent low-polarity phases |

| Injector Temp | 250-260°C | |

| Carrier Gas | He, 1.2 mL/min | |

| Oven Program | 40°C (3 min) to 100°C at 10°C/min, to 280°C at 5°C/min | Adjust based on matrix complexity |

| Ionization | EI, 70 eV | Standard for library matching |

| Ion Source Temp | 230°C | 200-250°C acceptable range |

| Data Acquisition | Full scan: m/z 50-550 | SIM for quantitation |

| Solvent Delay | 3 min | Protects filament |

The following workflow diagram illustrates the complete GC-MS analysis procedure from sample preparation to data analysis:

Figure 1: GC-MS Analysis Workflow for this compound

Data Analysis and Interpretation

Qualitative Analysis

Identification of this compound relies on multiple parameters to ensure accuracy and prevent false positives:

Retention Index Matching: Calculate the Kovats Retention Index for this compound using a homologous series of n-alkanes (C7-C30). The retention index (RI) is calculated using the formula: [ RI = 100n + 100 \frac{T_x - T_n}{T_{n+1} - T_n} ] where (T_x) is the retention time of this compound, and (T_n) and (T_{n+1}) are retention times of n-alkanes with n and n+1 carbon atoms bracketing the analyte [4]. Compare the calculated RI with literature values for verification.

Mass Spectral Interpretation: this compound typically exhibits characteristic fragment ions at m/z 57 (base peak, C₄H₉⁺), 71 (C₅H₁₁⁺), 85 (C₆H₁₃⁺), and 170 (M⁺-C₂H₆, molecular ion minus ethyl group). The molecular ion (m/z 170) may have low abundance due to the stability of branched alkane fragments [2].

Spectral Library Matching: Compare the acquired mass spectrum with reference spectra in databases such as NIST, Wiley, or AAFS. A minimum match factor of 800/1000 is recommended for confident identification. The high temperatures (300°C) used in GC-MS can cause thermal degradation, so examine spectra for degradation products if the molecular ion is absent [1].

Quantitative Analysis

Accurate quantification of this compound can be achieved through several complementary approaches:

Total Ion Chromatogram (TIC): The TIC represents the sum of all ion signals reaching the detector throughout the analysis. While useful for qualitative analysis, TIC may suffer from elevated baseline noise due to column bleed and background interference, potentially limiting quantitative precision [2].

Extracted Ion Chromatograms (EIC): For improved selectivity, extract chromatograms for characteristic fragment ions (m/z 57, 71, 85). This approach reduces chemical noise and enhances signal-to-noise ratio. Use the base peak (m/z 57) for primary quantification and secondary ions (m/z 71, 85) for confirmation [2].

Selected Ion Monitoring (SIM): For maximum sensitivity, program the mass spectrometer to monitor only specific ions characteristic of this compound (m/z 57, 71, 85, 170) at predetermined retention windows. SIM significantly reduces noise by ignoring all other ions, resulting in lower detection limits (approximately 10-100 times more sensitive than full scan) [2].

Calibration Approaches: Prepare a series of standard solutions covering the expected concentration range. Use internal standardization (e.g., deuterated dodecane) for optimal precision, or external standardization for routine analysis. The linear dynamic range typically spans 1-1000 ng/μL for branched alkanes with correlation coefficients (R²) >0.995.

Table 3: Comparison of Data Acquisition Modes for this compound Quantitation

| Parameter | Full Scan (TIC) | Extracted Ion Chromatogram | Selected Ion Monitoring |

|---|---|---|---|

| Mass Range | m/z 50-550 | m/z 50-550 (extracted post-run) | Only specific ions (e.g., 57, 71, 85) |

| Detection Limit | ~1 ng/μL | ~0.5 ng/μL | ~0.05 ng/μL |

| Qualitative Information | Complete spectrum | Complete spectrum | Limited to monitored ions |

| Selectivity | Low | Moderate | High |

| Best Application | Unknown screening | Target analysis in complex matrices | High sensitivity quantitation |

| Signal-to-Noise | Baseline noise from all ions | Reduced chemical noise | Minimal chemical noise |

The following diagram illustrates the relationship between different data analysis approaches in GC-MS:

Figure 2: GC-MS Data Analysis Approaches

Applications in Pharmaceutical and Food Analysis

The analysis of this compound and related volatile compounds has significant applications across multiple industries, particularly in pharmaceuticals and food quality control:

Pharmaceutical Quality Control: this compound may appear as a residual solvent in pharmaceutical formulations or as a degradation product of excipients. GC-MS monitoring ensures product safety and stability. In one study, similar branched-chain alkanes were identified as markers for excipient degradation under accelerated stability conditions (45°C for 4 weeks) [4]. The ability to detect and quantify such compounds at low levels is essential for complying with regulatory requirements for drug purity and stability.

Food Quality and Rancidity Assessment: Branched-chain alkanes including this compound serve as indicators of lipid oxidation and flavor degradation in fat-containing foods. During accelerated oxidation studies of infant nutrition packages, volatile compounds including alkanes demonstrated characteristic changes, with some decreasing while oxidation products increased [4]. Monitoring these volatile profiles helps establish shelf-life and optimize packaging conditions.

Metabolite Profiling in Natural Products: GC-MS-based metabolite profiling enables the comprehensive analysis of hundreds of metabolites in plant materials [6]. When studying medicinal plants like Artemisia argyi, researchers detected 733 volatile compounds, with 133 identified as differentially expressed metabolites following environmental stressors like UV-B irradiation [7]. While this compound was not specifically mentioned, similar hydrocarbon volatiles contribute to the overall metabolic fingerprint used to assess plant quality and medicinal properties.

Flavor and Fragrance Analysis: The compound's potential role in flavor and fragrance formulations makes its accurate quantification essential for quality assurance and product consistency. The high sensitivity of GC-MS with SIM detection allows for precise measurement even in complex matrices containing numerous other volatile organic compounds.

Troubleshooting and Method Validation

Common Issues and Solutions

Peak Tailing: If this compound exhibits peak tailing, check the injector liner for activity or contamination. Replace with a deactivated liner or one containing glass wool to ensure complete vaporization and minimize interactions with active sites.

Retention Time Shifts: Minor shifts in retention time (<0.1 min) are normal over column lifetime. Significant shifts (>0.5 min) may indicate column degradation or carrier gas flow issues. Check for leaks and confirm oven temperature calibration.

Reduced Sensitivity: For declining response, first examine the ion source for contamination. Cleaning or replacing the source may restore sensitivity. Also check the SPME fiber for degradation if used, as extended exposure to high injector temperatures reduces extraction efficiency over time.

High Background: Elevated baseline, particularly in the higher temperature region, often indicates column bleed. Condition the column according to manufacturer specifications or replace if excessive. Also check the carrier gas purity and replace filters if contaminated.

Method Validation Parameters

For regulatory compliance, validate the analytical method using the following parameters:

Linearity: Prepare calibration standards at 5-7 concentrations covering the expected range. The correlation coefficient (R²) should be ≥0.995 for acceptable linearity.

Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (n=6 each). Accuracy should be 85-115% of theoretical values, with precision (RSD) ≤15%.

Limit of Detection (LOD) and Quantification (LOQ): For this compound, typical LOD is 0.05 ng/μL in SIM mode, with LOQ of 0.2 ng/μL, based on signal-to-noise ratios of 3:1 and 10:1 respectively.

Robustness: Deliberately vary method parameters (temperature ±5°C, flow rate ±0.1 mL/min) to establish method tolerances. System suitability criteria should include retention time stability (RSD <2%) and peak symmetry (tailing factor <1.5).

Conclusion

GC-MS analysis provides a robust, sensitive approach for identifying and quantifying this compound in various matrices. The HS-SPME sampling technique offers an efficient, solvent-free extraction method, while optimized GC separation on low-polarity columns coupled with EI mass spectrometry delivers characteristic fragmentation patterns for confident identification. The combination of retention index matching and mass spectral interpretation provides a two-dimensional identification system that significantly reduces false positives. Quantitative analysis can be tailored to specific needs, with SIM offering maximum sensitivity for trace analysis, while full scan mode provides comprehensive spectral information for unknown screening.

As GC-MS technology continues to advance, with improvements in ionization techniques like cold EI that enhance molecular ion detection [1], and the development of more robust benchtop systems [2], the application of this powerful technique for hydrocarbon analysis will continue to expand. Following the detailed protocols outlined in these application notes will enable researchers to implement reliable methods for this compound analysis across pharmaceutical, food, and environmental applications.

References

- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. Fundamentals of Benchtop GC–MS Data Analysis and ... [chromatographyonline.com]

- 3. The Difference Between GC / MS and LC/MS Systems [conquerscientific.com]

- 4. of the trend of volatile compounds by HS-SPME- Analysis - GC and... MS [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS Sample Preparation [thermofisher.com]

- 6. Gas chromatography mass spectrometry-based metabolite ... [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced Synthesis of Volatile Compounds by UV-B ... [mdpi.com]

4-methylundecane reference standard for escitalopram

4-Methylundecane: Reference Standard for Undecane

4-Methylundecana is a characterized chemical compound primarily used as a reference standard for the API Undecane. It plays a role in ensuring quality and traceability during drug development [1].

The table below summarizes its key details:

| Property | Description |

|---|---|

| CAS Number | 2980-69-0 [1] [2] [3] |

| Molecular Formula | C₁₂H₂₆ [2] [3] [4] |

| Molecular Weight | 170.33 g/mol [4] |

| IUPAC Name | This compound [4] |

| Primary Use | Reference standard for API Undecane; used for analytical method development, validation, and Quality Control (QC) [1]. |

| Handling | For analytical purposes only; not for human use [1] [2]. |

Escitalopram Oxalate & Its Reference Standards

Escitalopram oxalate is the active ingredient in certain antidepressants and has its own dedicated reference standards for pharmaceutical testing. The tables below outline the primary reference standard and a few of its many known impurities.

Primary Reference Standard

| Property | Description |

|---|---|

| Compound Name | Escitalopram Oxalate [5] |

| CAS Number | 219861-08-2 [6] |

| Grade | Pharmaceutical Primary Standard [5] |

| Application | USP compendial testing of Escitalopram Oral Solution, Escitalopram Oxalate, and Escitalopram Tablets [5]. |

| Storage | 2-8°C [5] |

Selected Escitalopram Impurities Escitalopram has numerous potential impurities that are monitored during analysis. The following are examples of its related compounds [6].

| Impurity Designation | Chemical Name | CAS Number | Molecular Formula |

|---|---|---|---|

| Related Compound A | (S)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile Di-p-toluoyl-D-tartrate Salt [7] | 128173-53-5 [6] [7] | C₆₀H₆₄F₂N₄O₁₂ [7] |

| Impurity C | 3-Oxo Citalopram [6] | 372941-54-3 [6] | C₂₀H₁₉FN₂O₂ [6] |

| Impurity D | rac Desmethyl Citalopram Hydrochloride [6] | 97743-99-2 [6] | C₁₉H₂₀ClFN₂O [6] |

| Impurity K | Citalopram R-Isomer [6] | 128196-02-1 [6] | C₂₀H₂₁FN₂O [6] |

Experimental Protocol for a Reference Standard

While the search results do not provide a specific wet-lab protocol for using this compound or Escitalopram standards, they highlight that these standards are essential for Analytical Method Development, Validation (AMV), and Quality Control (QC) during drug synthesis and formulation [1] [5].

The following diagram illustrates a general workflow for using a reference standard in analytical quality control:

How to Proceed with Your Research

- Verify Your Requirements: Double-check the specific pharmacopeial monograph (e.g., USP, EP) for Escitalopram to confirm the exact reference standards and impurities required for your testing.

- Source the Correct Materials: Purchase the appropriate Escitalopram Oxalate primary standard and its specified impurities (such as Related Compound A) from reputable suppliers of pharmacopeial standards [5] [6] [7].

- Consult Official Methods: The detailed experimental protocols you require are typically found within the official pharmacopeia monographs or the accompanying documentation provided with the reference standard.

References

- 1. This compound - CAS - 2980-69-0 [axios-research.com]

- 2. This compound | CAS No: 2980-69-0 [aquigenbio.com]

- 3. CAS No : 2980-69-0 | Product Name : this compound [pharmaffiliates.com]

- 4. Buy this compound | 2980-69-0 [smolecule.com]

- 5. United States Pharmacopeia (USP) Reference Standard [sigmaaldrich.com]

- 6. Escitalopram-Impurities [pharmaffiliates.com]

- 7. Escitalopram USP Related Compound A | CAS No [simsonpharma.com]

Comprehensive Application Notes and Protocols: 4-Methylundecane in Analytical Method Validation

Introduction and Chemical Characterization

4-Methylundecane (CAS: 2980-69-0) is a branched alkane with molecular formula C₁₂H₂₆ and molecular weight of 170.33 g/mol that has gained significant importance in analytical chemistry and clinical diagnostics. This compound serves as a well-characterized reference standard in pharmaceutical development and has recently emerged as a potential biomarker in cancer detection via breath analysis. As a derivative of undecane with a methyl group at the fourth carbon atom, this compound exhibits structural characteristics that make it particularly valuable for analytical method development and validation processes. Its defined chemical properties and stability under various conditions make it an ideal compound for establishing analytical traceability against pharmacopeial standards such as USP and EP, ensuring regulatory compliance in pharmaceutical quality control. [1] [2]

The compound's chemical structure consists of an eleven-carbon linear chain with a single methyl branch at the fourth carbon position, creating a specific branching pattern that influences its chromatographic behavior. This structure lacks chiral centers, making it optically inactive and thereby simplifying its analytical characterization. The branched alkane configuration contributes to its distinct physical and chemical properties, including boiling point (209.8°C), melting point (-66.5°C), and vapor pressure (0.297 mmHg at 25°C), all of which are essential parameters for method development in gas chromatographic applications. [2]

Analytical Applications and Significance

Primary Applications in Pharmaceutical Analysis

Reference Standard: this compound serves as a high-purity certified reference material compliant with regulatory guidelines for analytical method development, method validation, and quality control applications during synthesis and formulation stages of drug development. It provides essential traceability against pharmacopeial standards, particularly for the API Undecane, ensuring methodological rigor and regulatory acceptance. [1]

Quality Control Applications: In pharmaceutical quality control laboratories, this compound is employed as a benchmark compound for system suitability testing, ensuring that analytical instruments (particularly GC systems) operate within specified parameters before sample analysis. This application is critical for maintaining data integrity throughout method validation and transfer processes between laboratories. [1] [3]

Emerging Diagnostic Applications

Recent clinical research has identified this compound as a significant volatile organic compound in the exhaled breath of patients with high-grade lymphoma, showing substantially increased levels compared to healthy controls. This discovery, with a remarkable 71% increase in concentration and ROC AUC of 0.86, positions this compound as a promising non-invasive biomarker for cancer detection. The elevated levels of this branched alkane are believed to be by-products of lipid peroxidation processes resulting from oxidative stress conditions associated with tumorigenesis. [4]

Experimental Protocols and Methodologies

GC-MS Method Validation for this compound Analysis

3.1.1 Sample Preparation Protocol

Materials and Reagents:

- Certified reference standard of this compound (purity ≥98%)

- Appropriate solvent (typically hexane or methanol)

- Internal standard (if required for quantification)

- Saturated NaCl solution

- Headspace vials and SPME fibers (120 µm DVB/CWR/PDMS recommended)

Procedure:

- Prepare stock solution of this compound at approximately 1 mg/mL in selected solvent

- Perform serial dilutions to create calibration standards covering expected concentration range

- For headspace analysis, add 500 mg sample to headspace vial with saturated NaCl solution

- Add 20 µL of 10 µg/mL internal standard (if applicable)

- Implement Headspace Solid-Phase Microextraction (HS-SPME) at 60°C for 15 minutes

- Desorb SPME fiber in GC inlet at 250°C for 5 minutes [5]

3.1.2 GC-MS Instrumental Parameters

Gas Chromatography Conditions:

- Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm)

- Carrier Gas: Helium (purity ≥99.999%) at linear velocity of 1.2 mL/min

- Injector Temperature: 250°C

- Oven Program: Initial 40°C for 3.5 min, ramp to 100°C at 10°C/min, then to 180°C at 7°C/min, final ramp to 280°C at 25°C/min, hold for 5 min

- Injection Mode: Split or splitless (depending on concentration)

- Injection Volume: 1 µL (for liquid injection) or SPME desorption

Mass Spectrometry Conditions:

- Ionization Mode: Electron Impact (EI) at 70 eV

- Ion Source Temperature: 230°C

- Interface Temperature: 280°C

- Quadrupole Temperature: 150°C

- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

- Characteristic Ions for this compound: m/z 71, 85, 170 (molecular ion) [5] [6]

Method Validation Parameters and Acceptance Criteria

Table 1: Method Validation Parameters for this compound Analysis

| Validation Parameter | Experimental Protocol | Acceptance Criteria |

|---|---|---|

| Specificity | Compare retention times in standard vs sample matrix; assess interference | No interference with analyte peaks; baseline separation |

| Linearity | Prepare 5-8 concentration levels from LOQ to 120% of working level | Correlation coefficient (r) ≥ 0.999 |

| Accuracy | Recovery studies with known amounts added to sample matrix | Recovery 98-102% |

| Precision | Repeatability (multiple injections) and intermediate precision (different days/analysts) | RSD < 2% (repeatability); RSD < 3% (intermediate) |

| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 |

| Robustness | Deliberate variation of chromatographic parameters | Consistent results under varied conditions |

Method Validation and Robustness Assessment

Robustness Experimental Design

Robustness testing evaluates the method resilience to deliberate variations in analytical parameters, providing critical data for establishing system suitability criteria. For this compound analysis, a multivariate approach using screening designs is recommended over univariate methods to efficiently identify critical factors and potential interactions. [7]

Recommended Experimental Designs:

- Full Factorial Design: Suitable for evaluating 4-5 factors (2^k runs)

- Fractional Factorial Design: Appropriate for 6+ factors (2^{k-p} runs)

- Plackett-Burman Design: Efficient for identifying significant factors with minimal runs

Table 2: Robustness Factors and Variations for GC Analysis of this compound

| Factor | Nominal Value | Variation Range | Effect on Separation |

|---|---|---|---|

| Column Temperature | As optimized | ± 2°C | May affect retention time and resolution |

| Flow Rate | 1.2 mL/min | ± 0.1 mL/min | Impacts retention time and peak shape |

| Mobile Phase Composition | As specified | ± 2% organic modifier | Influences partitioning and retention |

| pH of Mobile Phase | If applicable | ± 0.2 units | May affect compound ionization |

| Injection Temperature | 250°C | ± 5°C | Impacts sample vaporization and transfer |

System Suitability Testing

System suitability tests should be established based on robustness studies to ensure method validity during routine use. For this compound analysis, the following parameters should be verified before sample analysis:

- Retention Time Stability: RSD of retention time for this compound should be < 1% over consecutive injections

- Theoretical Plates: > 2000 for the this compound peak, indicating adequate column efficiency

- Peak Asymmetry: Between 0.8 and 1.8 for this compound peak

- Resolution: > 2.0 between this compound and closest eluting compound

- Signal-to-Noise: > 10 for the LOQ concentration level [3] [7]

Clinical Relevance and Biomarker Potential

This compound in Cancer Diagnostics

Recent clinical studies have revealed the significant potential of this compound as a non-invasive biomarker for cancer detection. A 2025 study demonstrated that this compound was significantly increased in the exhaled breath of patients with high-grade lymphoma compared to healthy controls, with a fold change of 1.71 and an impressive ROC AUC of 0.86, indicating strong diagnostic potential. This elevation is biologically significant as methylated alkanes like this compound are recognized by-products of lipid peroxidation resulting from oxidative stress conditions associated with cancer pathogenesis. [4]

The compound's presence in breath samples represents a promising approach for early cancer detection, particularly for hematological malignancies where non-invasive diagnostic options are limited. The metabolic origin of this compound is linked to the degradation of long-chain polyunsaturated fatty acids by reactive oxygen species, processes that are notably enhanced in cancer cells due to their altered metabolic pathways, including the well-documented Warburg effect where cancer cells preferentially utilize aerobic glycolysis over oxidative phosphorylation. [8] [4]

Breath Collection and Analysis Methodology

Breath Sample Collection Protocol:

- Use ReCIVA Breath Sampler or equivalent system with real-time breathing monitoring

- Employ pressure sensors to trigger sampling at specific respiratory cycle stages

- Focus collection on exhaled breath from lungs, excluding anatomic dead space air

- Collect samples over 8-12 minutes onto sorbent tubes (Tenax TA + Carbograph 5TD recommended)

- Curate samples for quality, excluding those with pressure inconsistencies or potential leaks

- Store samples appropriately until batch analysis to minimize variability [4]

Analytical Considerations for Breath Analysis:

- Implement comprehensive confounding factor assessment including smoking history, diet, medications, and demographic variables

- Apply multiple testing correction (e.g., Benjamini-Hochberg method) to minimize false discoveries

- Utilize high-resolution accurate mass spectrometry for confident compound identification

- Establish stringent identification criteria including retention time matching and spectral similarity >80% to reference standards [4] [6]

Quality Control and Regulatory Compliance

Implementation in Quality Systems

The integration of this compound into pharmaceutical quality control systems requires careful method transfer protocols and documentation practices. As a reference standard, this compound must be handled in accordance with Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) regulations to ensure data integrity and regulatory compliance. [1] [3]

Key Quality Control Applications:

- System Suitability Testing: Regular verification of GC system performance using this compound to confirm sensitivity, retention time stability, and peak shape parameters

- Method Transfer Verification: Demonstration of equivalent method performance across different laboratories and instruments

- Long-Term Performance Monitoring: Tracking of this compound response over time to detect analytical drift or system degradation

- Batch Release Testing: Ensuring consistency in manufacturing processes where undecane or related compounds are present [1] [3]

Regulatory Considerations

Documentation Requirements:

- Certificate of Analysis for this compound reference standard with complete characterization data

- Method validation report including all parameters specified in ICH Q2(R1) guidelines

- Robustness study documentation establishing system suitability criteria

- Data supporting traceability to pharmacopeial standards (USP/EP) [1] [3] [7]

Compliance with Guidelines:

- ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology

- USP Chapter 1225: Validation of Compendial Methods

- FDA Guidance: Analytical Procedures and Method Validation for Drugs and Biologics

Visualized Experimental Workflows

GC-MS Method Validation Workflow

The following diagram illustrates the complete methodological approach for validating GC-MS methods using this compound:

Clinical Breath Analysis Pathway

The following diagram outlines the clinical application of this compound analysis in breath-based diagnostics:

Conclusion

This compound represents a versatile analytical tool with dual applications in pharmaceutical analysis and clinical diagnostics. As a reference standard, it provides methodological rigor for GC-based analytical methods, supporting robust method validation, transfer, and quality control processes. The emergence of this compound as a potential cancer biomarker highlights the translational potential of well-characterized chemical standards from quality control applications to clinical diagnostics. [1] [4]

The comprehensive protocols and application notes presented herein provide researchers with detailed methodologies for implementing this compound in analytical method validation, ensuring regulatory compliance while advancing its potential diagnostic applications. Future research directions should focus on standardizing breath collection protocols, establishing consensus thresholds for clinical decision-making, and validating this compound as part of multi-marker panels for enhanced diagnostic specificity in cancer screening and monitoring applications.

References

- 1. This compound - CAS - 2980-69-0 [axios-research.com]

- 2. Buy this compound | 2980-69-0 [smolecule.com]

- 3. Conducting GC Method Validation Using High Accuracy ... [environics.com]

- 4. Analysis of volatile organic compounds in exhaled breath ... [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Synthesis of Volatile Compounds by UV-B ... [mdpi.com]

- 6. Determination of lung cancer exhaled breath biomarkers ... [nature.com]

- 7. Method Validation and Robustness | LCGC International [chromatographyonline.com]

- 8. Advancing Colorectal Cancer Diagnosis with AI-Powered ... [pmc.ncbi.nlm.nih.gov]

Analytical Application Note: 4-Methylundecane Characterization by Electron Ionization Mass Spectrometry

Introduction

4-Methylundecane is a branched alkane hydrocarbon that has been identified as a potential biomarker in various biomedical and environmental applications. Recent studies have detected this compound in diverse sample matrices including exhaled human breath of lung cancer patients, drought-stressed plants, and various food products. Its presence as a volatile organic compound (VOC) in trace-level concentrations necessitates highly sensitive and specific analytical methodologies for reliable detection and quantification. Electron ionization mass spectrometry (EI-MS) coupled with gas chromatography (GC) provides the analytical robustness required for such applications, enabling both structural characterization and precise quantification. This application note comprehensively details standardized protocols for this compound analysis, drawing from current literature and established analytical approaches, with particular emphasis on method validation parameters and quality control measures to ensure analytical reproducibility across different laboratory settings.

Compound Identification and Properties

This compound is a branched-chain alkane with specific structural characteristics that influence both its chromatographic behavior and mass spectral fragmentation pattern. The table below summarizes its fundamental chemical properties:

Table 1: Fundamental Characteristics of this compound

| Property | Specification |

|---|---|

| Chemical Name | This compound |

| CAS Registry Number | 2980-69-0 [1] |

| Molecular Formula | C₁₂H₂₆ [1] |

| Molecular Weight | 170.3348 g/mol [1] |

| IUPAC Name | This compound |

| Chemical Structure | Branched alkane with twelve carbon atoms, methyl group at position 4 |

The branched nature of this compound significantly affects its physical characteristics, resulting in a lower boiling point compared to its straight-chain isomer (dodecane). This property is particularly important for gas chromatographic separation, where this compound typically elutes slightly earlier than n-dodecane due to its reduced molecular compactness. The compound's volatility profile makes it amenable to headspace sampling techniques and thermal desorption preconcentration methods commonly employed in VOC analysis [2] [3].

Experimental Protocols

GC-MS Analysis Parameters

The following methodology has been optimized for the detection and characterization of this compound in complex sample matrices:

Table 2: GC-MS Instrumentation Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| GC System | Gas Chromatograph with split/splitless injector |

| MS System | Single Quadrupole Mass Spectrometer |

| Ionization Method | Electron Ionization (EI) |

| Ionization Energy | 70 eV [2] |

| Mass Range | 35-350 m/z |

| Ion Source Temperature | 230°C [2] |

| Interface Temperature | 280°C [2] |

| Capillary Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) or equivalent [2] |

| Carrier Gas | Helium (purity ≥ 99.999%) |

| Flow Rate | 1.2 mL/min (constant flow) [2] |

| Injection Temperature | 250°C [2] |

| Injection Mode | Splitless (1 min) |

| Oven Temperature Program | 40°C (hold 3.5 min), ramp to 100°C at 10°C/min, to 180°C at 7°C/min, to 280°C at 25°C/min (hold 5 min) [2] |

Sample Preparation Techniques

3.2.1 Headspace Solid-Phase Microextraction (HS-SPME)

- Fiber Selection: Use a 100 μm polydimethylsiloxane (PDMS) or 120 μm DVB/CWR/PDMS fiber [2] [4]

- Sample Volume: Place 500 mg of sample in a 20 mL headspace vial

- Equilibration: Condition sample at 60°C for 5 minutes with agitation [2]

- Extraction: Expose the fiber to the sample headspace for 15 minutes at 60°C [2]

- Desorption: Desorb in the GC injector at 250°C for 5 minutes [2]

3.2.2 Thermal Desorption (TD) System

- Sorbent Tubes: Use PDMS-based sorbent material for volatile collection [3] [5]

- Sampling Time: 15-60 minutes depending on application [3]

- Desorption Parameters: 250-300°C for 5-10 minutes with cryofocusing [5]

Mass Spectrometer Calibration and Tuning